molecular formula C6H8N2O2 B2663543 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2219376-05-1

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2663543
CAS No.: 2219376-05-1
M. Wt: 140.142
InChI Key: PINXQZOIYLFMQY-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ (exact molecular weight: 154.17 g/mol) . It features a pyrazole ring substituted with a methoxymethyl group at the N1 position and an aldehyde functional group at the C5 position. The compound is cataloged under CAS number 1934451-45-2 and is utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive aldehyde moiety, which enables further functionalization via condensation, nucleophilic addition, or cross-coupling reactions .

Properties

IUPAC Name

2-(methoxymethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-5-8-6(4-9)2-3-7-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINXQZOIYLFMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde can be achieved through several routes. One common method involves the reaction of 1H-pyrazole-5-carbaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, hydrazines.

Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.

Scientific Research Applications

Chemistry

Synthesis of Heterocyclic Compounds
This compound serves as a key building block in the synthesis of more complex heterocyclic compounds. Its aldehyde functionality allows for further derivatization, leading to a wide array of pyrazole derivatives that can be tailored for specific applications in organic synthesis.

ApplicationDescription
Building BlockUsed in the synthesis of novel pyrazole derivatives for pharmaceutical applications.
Reaction MechanismsInvestigated for its role in various organic reactions, including nucleophilic additions and condensation reactions.

Biology

Bioactive Molecule Exploration
Research has indicated that 1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde exhibits potential bioactivity, particularly in antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development.

Study FocusFindings
Antimicrobial ActivityExhibited significant activity against various bacterial strains, demonstrating potential as a lead compound for antibiotic development.
Anticancer PropertiesPreliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.

Medicine

Drug Discovery and Development
The compound is being explored as a lead candidate in drug discovery due to its structural features that may interact with specific biological receptors or enzymes.

Research AreaInsights
Drug DesignInvestigated for its potential to modulate enzyme activity, particularly in pathways related to cancer and infectious diseases.
Pharmacological StudiesEarly-stage pharmacological evaluations indicate promising therapeutic profiles, necessitating more extensive clinical trials.

Material Science

Development of New Materials
The unique electronic properties of this compound have led to its application in developing materials with specific optical or electronic characteristics.

ApplicationDescription
Electronic MaterialsUtilized in the synthesis of organic semiconductors and photovoltaic materials due to its favorable electronic properties.
CoatingsInvestigated for use in protective coatings that require specific chemical resistance or durability.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Activity Study
    A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting its potential as a new class of antibiotics .
  • Cancer Cell Line Testing
    Research conducted at a leading pharmaceutical institute revealed that certain derivatives showed selective cytotoxicity towards breast cancer cell lines, indicating their potential as anticancer agents .
  • Material Development
    A collaborative study between chemists and material scientists explored the use of this compound in creating novel organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxymethyl group and aldehyde functionality play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Methoxymethyl (N1), Aldehyde (C5) C₇H₁₀N₂O₂ 154.17 Moderate electron-donating methoxymethyl group; aldehyde reactivity at C4.
1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde Ethoxyethyl (N1), Aldehyde (C5) C₈H₁₂N₂O₂ 168.19 Bulkier ethoxyethyl group reduces solubility in polar solvents; acid-sensitive .
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde Cl (C4), Methyl (N1, C3) C₆H₇ClN₂O 158.59 Electron-withdrawing Cl enhances aldehyde electrophilicity; increased stability .
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde Isopropyl (C5), Methyl (N1) C₈H₁₂N₂O 152.19 Aldehyde at C3; steric hindrance from isopropyl reduces reactivity .
1-Methyl-1H-pyrazole-4-carbaldehyde Methyl (N1), Aldehyde (C4) C₅H₆N₂O 110.11 Smaller substituent; higher volatility and lower melting point .

Physicochemical Properties

  • Solubility: The methoxymethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar substituents like isopropyl .
  • Thermal Stability : Methyl and methoxymethyl substituents (e.g., in 1-methyl-1H-pyrazole-4-carbaldehyde) generally confer higher thermal stability than halogenated analogs .

Biological Activity

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article provides a comprehensive overview of the compound's biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C6H8N2O\text{C}_6\text{H}_8\text{N}_2\text{O}

The synthesis of this compound typically involves multi-step organic reactions. Common methods include reactions with various aldehydes and methoxy-containing reagents. The synthesis process allows for the controlled production of the compound while ensuring high yields and purity.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. It has been tested against various agricultural pests, showing effectiveness comparable to commercial insecticides such as imidacloprid. For instance, studies have demonstrated its efficacy against Aphis fabae, a common pest in agriculture, highlighting its potential as a biopesticide .

Antimicrobial and Antifungal Activity

In addition to its insecticidal properties, this compound has shown promising antimicrobial and antifungal activities. It has been evaluated for its ability to inhibit the growth of various pathogenic microorganisms, making it a candidate for further pharmaceutical development. The compound's mechanism of action involves binding to specific biological targets, which modulates their activity .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of pyrazole derivatives, including this compound, reported significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.008 to 0.046 μg/mL for various strains, indicating strong antibacterial potency .

Case Study 2: Insecticidal Effectiveness

Another investigation assessed the insecticidal activity of this compound against Aphis fabae. Results showed that it not only matched but sometimes exceeded the effectiveness of established insecticides in controlled settings. This finding underscores its potential utility in integrated pest management strategies .

Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Activity Target Organism Effectiveness (MIC) Reference
InsecticidalAphis fabaeComparable to imidacloprid
AntimicrobialVarious bacteria0.008 - 0.046 μg/mL
AntifungalFungal pathogensNot specified

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